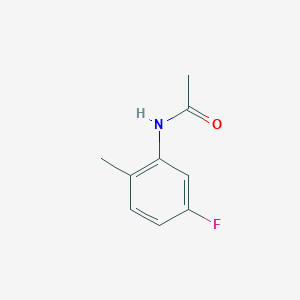

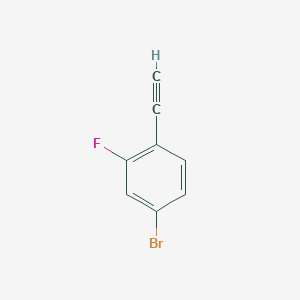

![molecular formula C18H11BrO3 B1273519 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- CAS No. 20926-82-3](/img/structure/B1273519.png)

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

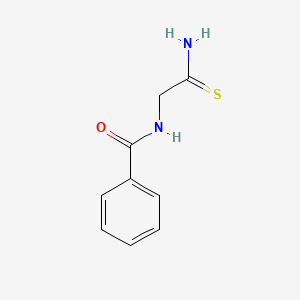

Beschreibung

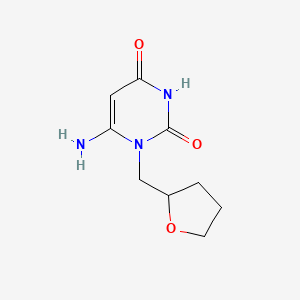

Indenes are a class of organic compounds that are structurally related to the parent molecule indene . They are typically synthesized by the reaction of certain phenylboronic acids with alkynes in the presence of a Rh(I) catalyst .

Synthesis Analysis

The synthesis of indene derivatives often involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . The regioselectivity of this reaction depends on the steric nature of the substituent on the alkynes .

Molecular Structure Analysis

The molecular structure of indene derivatives can be complex and varies depending on the specific substituents present on the molecule .

Chemical Reactions Analysis

Indene derivatives can undergo a variety of chemical reactions. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .

Physical And Chemical Properties Analysis

The physical and chemical properties of indene derivatives can vary widely depending on their specific structure. For example, indane, a related compound, is a colorless liquid hydrocarbon .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent Against Alzheimer’s Disease

The compound has been identified as a potential neuroprotective agent against Alzheimer’s Disease (AD). It acts as a monoamine oxidase (MAO-B) inhibitor, which is significant in the context of AD due to the role of MAO-B in the oxidative deamination of monoamines . The inhibition of this enzyme can reduce oxidative stress and neuronal degeneration, which are key factors in the progression of AD. Additionally, the compound has shown acetylcholinesterase inhibition, which is beneficial in improving cognitive functions in AD patients .

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have demonstrated antiviral properties. Specifically, they have been effective against influenza A and Coxsackie B4 virus. The compound’s structural features, such as the indole nucleus and the bromophenyl group, contribute to its binding affinity to viral proteins, thereby inhibiting viral replication .

Anticancer Properties

The structural analogs of this compound, which share the indole core and α, β-unsaturated carbonyl group, have been explored for their anticancer activities. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. The bromophenyl moiety, in particular, can enhance the cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways can be attributed to its interaction with key enzymes and receptors involved in the inflammatory response. This makes it a candidate for the development of new anti-inflammatory drugs .

Antioxidant Capacity

The compound’s structure suggests that it may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. The presence of the indole nucleus and the unsaturated carbonyl group can contribute to the neutralization of free radicals .

Antimicrobial and Antitubercular Activity

Indole derivatives have shown promising results in antimicrobial and antitubercular activity. The compound’s ability to inhibit the growth of bacteria and Mycobacterium tuberculosis can be linked to its structural features, which interfere with the microbial cell wall synthesis or protein function .

Antidiabetic Potential

The compound’s potential as an antidiabetic agent stems from its ability to modulate enzymes and receptors involved in glucose metabolism. Its structural similarity to other indole derivatives that have shown antidiabetic activity suggests that it could be a lead compound for further research in this area .

Chemical Synthesis and Drug Design

The compound serves as a precursor for the synthesis of various drug molecules. Its chemical structure allows for modifications that can lead to the development of new therapeutic agents with improved pharmacological profiles. The bromophenyl group, in particular, is a versatile moiety that can be exploited in drug design .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVQJOTUCCJDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393739 |

Source

|

| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |

CAS RN |

20926-82-3 |

Source

|

| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)